molecular formula C8H6BrFO2 B3150782 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine CAS No. 69464-29-5

6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine

Cat. No.: B3150782
CAS No.: 69464-29-5
M. Wt: 233.03 g/mol
InChI Key: UHWXQRYGEVQHGN-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its molecular formula is C8H6BrFO2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxine core with bromine and fluorine substituents at the 6 and 7 positions, respectively . The molecule has a molar mass of 233.03 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H6BrFO2), molar mass (233.03), and its use as a biochemical reagent .

Scientific Research Applications

Synthesis of Fluorinated Derivatives

The synthesis of fluorinated derivatives of benzo[a]pyrene, including compounds related to 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine, has been explored through hydroxyl-directed regioselective functionalization. This process involves bromination and subsequent functional group manipulations to introduce fluorine atoms, highlighting a method to synthesize complex fluorinated structures potentially useful in various research applications (Zajc, 1999).

Crystal Structure and Inhibition Studies

N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine compounds have been designed, synthesized, and their structures confirmed through X-ray diffraction. These compounds exhibit anti-inflammatory properties by inhibiting the sPLA2 enzyme, showcasing a potential research application in studying inflammation and related pathologies (Hema et al., 2020).

Chemical Synthesis and Modification

Novel Synthesis Approaches

A study detailed the synthesis of threo and erythro isomers of a compound similar to 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, highlighting synthetic strategies for obtaining complex dioxine derivatives (Straniero et al., 2023).

Process Development for Kinase Inhibitors

Research on benzoxazepine-containing kinase inhibitors involves the synthesis of 7-bromobenzoxazepine, a compound structurally related to this compound. This work highlights the scalable synthesis and potential application in the development of kinase inhibitors, which are crucial in cancer research and therapy (Naganathan et al., 2015).

Computational Studies and Biological Activities

QSAR Studies and Kinase Inhibition

A study focused on novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives as B-Raf kinase inhibitors, employing QSAR models to predict their biological activity. This research demonstrates the application of computational tools in designing compounds with potential therapeutic benefits (Yang et al., 2012).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of tri-fluorinated chalcones based on 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one for their antibacterial and antifungal properties showcase the potential of fluorinated dioxine derivatives in developing new antimicrobial agents (Shinde et al., 2021).

Safety and Hazards

While specific safety and hazard information for 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine is not available, related compounds such as 6-Bromo-1,4-benzodioxane are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-bromo-7-fluoro-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWXQRYGEVQHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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